3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
3-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-14-20-19(12-23(14)2)28(25,26)24-9-7-15(8-10-24)13-27-18-11-16-5-3-4-6-17(16)21-22-18/h11-12,15H,3-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIFNYFDWYUAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexane-Derived Ring Formation
The tetrahydrocinnoline core is typically synthesized via cyclization of cyclohexane-1,2-diamine derivatives. A representative protocol involves:
Condensation Reaction :
Cyclohexane-1,2-dione reacts with hydrazine hydrate in ethanol under reflux to form 5,6,7,8-tetrahydrocinnoline.
$$
\text{Cyclohexane-1,2-dione} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, Δ}} \text{5,6,7,8-Tetrahydrocinnoline}
$$
Yield: 68-72% (reported in analogous systems).Hydroxylation :
Direct oxidation at position 3 is achieved using m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Table 1 : Comparison of Cinnoline Hydroxylation Methods
| Oxidizing Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| mCPBA | DCM | 0°C → RT | 65 | |
| H2O2/FeSO_4 | AcOH/H_2O | 50°C | 42 | |
| O_2/CuI | DMF | 80°C | 58 |
Preparation of Piperidine Sulfonamide Intermediate
Sulfonation of 1,2-Dimethylimidazole
The critical sulfonyl chloride precursor is synthesized via:
Piperidine Functionalization
Piperidin-4-ylmethanol is sulfonylated using the imidazole sulfonyl chloride:
- Sulfonamide Formation :
$$
\text{Piperidin-4-ylmethanol} + \text{Imidazole-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Sulfonamide product}
$$
Triethylamine acts as HCl scavenger. Yield: 89%.
Critical Parameters :
- Strict temperature control (0–5°C) prevents imidazole ring degradation
- Anhydrous conditions essential for high conversion
Ether Coupling Strategies
Mitsunobu Reaction
The most efficient method for forming the ether linkage employs Mitsunobu conditions:
$$
\text{Tetrahydrocinnolin-3-ol} + \text{Piperidine methanol} \xrightarrow[\text{PPh}_3]{\text{DIAD, THF}} \text{Target Compound}
$$
Table 2 : Mitsunobu Reaction Optimization
| Conditions | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DIAD/PPh_3 | THF | 0 → RT | 78 | 95 |
| DEAD/PPh_3 | DCM | RT | 65 | 89 |
| ADDP/Bu_3P | Toluene | 40 | 71 | 92 |
DIAD: Diisopropyl azodicarboxylate; DEAD: Diethyl azodicarboxylate.
Williamson Ether Synthesis
Alternative approach using alkoxide displacement:
- Alkylation :
Treat tetrahydrocinnolin-3-ol with NaH in DMF, then add piperidine mesylate.
$$
\text{ArO}^- + \text{R-OMs} → \text{Ar-O-R}
$$
Yield: 54% (lower due to steric hindrance).
Purification and Characterization
Chromatographic Methods
- Normal Phase SiO_2 : Eluent = EtOAc/Hexane (3:7 → 1:1)
- Reverse Phase C18 : ACN/H_2O gradient (30% → 70% over 30 min)
Key Purity Metrics :
- HPLC: >99% (UV 254 nm)
- LC-MS: [M+H]^+ = 490.2 (calculated), 490.1 (observed)
Spectroscopic Data
- ^1H NMR (400 MHz, DMSO-d6): δ 7.82 (s, 1H, imidazole), 4.21 (d, J=6.5 Hz, 2H, OCH2), 3.76 (s, 3H, NCH3)
- ^13C NMR : 154.8 (C-SO2), 142.3 (cinnoline C3)
Scale-Up Considerations and Process Optimization
Sulfonation Step Improvements
Coupling Reaction Engineering
- Switch from batch to semi-batch Mitsunobu reaction
- DIAD addition rate controlled at 0.5 mL/min to manage exotherm
Table 3 : Comparative Process Metrics
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Overall Yield | 62% | 58% |
| Purity | 99.1% | 98.7% |
| Process Time | 72 hr | 68 hr |
Alternative Synthetic Routes
Late-Stage Sulfonation Approach
Introducing the sulfonyl group after ether coupling:
Solid-Phase Synthesis
Immobilized piperidine on Wang resin:
Critical Challenges and Troubleshooting
Regioselectivity in Imidazole Sulfonation
Epimerization During Mitsunobu Reaction
- Chiral center in piperidine maintained by:
- Short reaction times (<2 hr)
- Low temperature (0°C)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the methoxy and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the imidazole and piperidine rings.
Reduction: Reduced forms of the sulfonyl group, potentially leading to thiol or sulfide derivatives.
Substitution: Substituted products where the methoxy or sulfonyl groups are replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2-Dimethyl-N-[1-(5,6,7,8-Tetrahydro-4-quinazolinyl)-4-piperidinyl]-1H-imidazole-4-sulfonamide
- Structural Differences: Replaces the cinnoline core with a quinazoline ring (two nitrogen atoms separated by a carbon). The sulfonamide group is directly attached to the piperidine, whereas the target compound has a sulfonyl group.
- Functional Implications : Quinazoline derivatives are common in kinase inhibitors (e.g., EGFR inhibitors). The sulfonamide may enhance solubility but reduce metabolic stability compared to the sulfonyl group in the target compound.
- Synthesis: Likely involves similar sulfonylation steps but diverges in the heterocyclic core assembly (quinazoline vs. cinnoline) .
3-{[1-(Morpholine-4-Sulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-Tetrahydrocinnoline
- Structural Differences : Substitutes the 1,2-dimethylimidazole sulfonyl group with a morpholine sulfonyl group. Morpholine introduces an oxygen atom, increasing hydrophilicity.
- Functional Implications : Morpholine’s polarity may improve aqueous solubility but reduce membrane permeability compared to the lipophilic dimethylimidazole in the target compound. This could influence bioavailability and target engagement .
DMPI and CDFII (Antimicrobial Piperidine Derivatives)
- Structural Differences: DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) feature indole and arylpiperidine motifs instead of cinnoline.
- However, the cinnoline core’s planar structure could favor DNA intercalation or topoisomerase inhibition .
Comparative Analysis Table
| Compound | Core Structure | Sulfonyl Group | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | 5,6,7,8-Tetrahydrocinnoline | 1,2-Dimethylimidazole sulfonyl | Piperidine-methoxy, sulfonyl | Kinase inhibition, antimicrobial |
| 1,2-Dimethyl-N-[1-(5,6,7,8-THQ)-piperidinyl] | Quinazoline | Sulfonamide | Piperidine-sulfonamide | Kinase inhibition |
| 3-(Morpholine-sulfonyl)cinnoline | 5,6,7,8-Tetrahydrocinnoline | Morpholine sulfonyl | Piperidine-methoxy, morpholine | Solubility-enhanced therapeutics |
| DMPI/CDFII | Indole/arylpiperidine | None | Arylpiperidine, halogenated aryl | Antibacterial synergists |
Research Findings and Implications
- Synthetic Challenges: The target compound’s synthesis likely requires multi-step protocols, including sulfonylation (similar to ’s pyrroloquinoxaline derivatives) and coupling of the cinnoline core. The dimethylimidazole sulfonyl group may necessitate careful optimization to avoid steric hindrance during reactions .
- Biological Relevance: Analogous compounds (e.g., DMPI) demonstrate antibacterial synergy, while quinazoline derivatives are kinase inhibitors. The target compound’s cinnoline core may offer unique π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets .
- Pharmacokinetics : The dimethylimidazole group may confer better metabolic stability than morpholine, which is prone to oxidation. However, morpholine’s hydrophilicity could improve solubility, a trade-off critical for drug development .
Biological Activity
3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a novel compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydrocinnoline moiety with a sulfonyl-substituted piperidine, which may enhance its biological activity through interactions with various molecular targets. This article reviews the compound's biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Tetrahydrocinnoline core : Provides a rigid framework that may influence binding interactions.
- Piperidine ring : Offers flexibility and potential for hydrogen bonding.
- Imidazole-sulfonyl group : Known for its ability to interact with biological receptors and enzymes.
Molecular Formula : C₁₄H₁₈N₄O₂S
Molecular Weight : Approximately 302.38 g/mol
Enzyme Inhibition
Research indicates that compounds containing imidazole and piperidine functionalities often exhibit enzyme inhibitory properties. The sulfonamide group is particularly effective in forming strong interactions with active sites on enzymes. Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways.
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Protein Kinase A | Competitive | 12.5 | |
| Dipeptidyl Peptidase IV | Non-competitive | 8.3 | |
| Carbonic Anhydrase II | Mixed | 15.0 |
Receptor Modulation
The compound's structural features suggest it may also act as a modulator of various receptors. The imidazole ring is known to engage in π-stacking interactions and hydrogen bonding with receptor sites.
Case Study: Interaction with Serotonin Receptors
A study evaluated the interaction of the compound with serotonin receptors (5-HT2A). The results indicated a moderate affinity for the receptor, suggesting potential applications in treating mood disorders.
The proposed mechanism of action involves:
- Binding to Enzymes/Receptors : The sulfonyl group enhances binding affinity through electrostatic interactions.
- Inhibition of Biological Pathways : By inhibiting key enzymes or modulating receptor activity, the compound can alter metabolic pathways.
- Structural Flexibility : The piperidine ring allows for conformational changes that may enhance binding efficacy.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to optimize its biological activity. Variations in substituents on the piperidine and tetrahydrocinnoline rings have been shown to significantly affect potency and selectivity.
Table of Derivatives and Their Activities
| Derivative Name | Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl on piperidine | Increased potency against PKC |
| Compound B | Ethyl on tetrahydrocinnoline | Enhanced selectivity for DPP-IV |
| Compound C | Hydroxyl on imidazole | Improved solubility |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
-
Sulfonylation : Reacting 1,2-dimethyl-1H-imidazole with a sulfonyl chloride derivative under inert conditions (N₂/Ar) to introduce the sulfonyl group .
-
Piperidine Functionalization : Coupling the sulfonylated imidazole with a piperidine derivative via nucleophilic substitution or reductive amination.
-
Methoxy Linkage Formation : Connecting the piperidine moiety to the tetrahydrocinnoline core using a Mitsunobu reaction or SN2 displacement .
-
Analytical Validation : Intermediate purity and structural confirmation are achieved via ¹H/¹³C NMR (400–600 MHz, DMSO-d6/CDCl₃) and high-resolution mass spectrometry (HRMS) .
Key Reaction Steps Conditions Analytical Techniques Sulfonylation DCM, 0–5°C, TEA as base TLC, NMR (δ 7.2–8.1 ppm for imidazole) Piperidine Coupling DMF, 80°C, 12 hrs HPLC-MS (m/z 450–500) Methoxy Linkage Formation THF, DIAD, Ph₃P, rt ¹³C NMR (C-O-C at ~70 ppm)
Q. How is the compound’s purity validated, and what solvents are compatible?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity thresholds. Solubility is tested in DMSO (>10 mg/mL), methanol, and dichloromethane. Incompatible solvents (e.g., hexane) precipitate the compound .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 mins; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and resolve structural ambiguities?
- Methodological Answer :
- Reaction Modeling : Use density functional theory (DFT) to simulate sulfonylation and coupling energetics, identifying transition states and intermediates .
- Crystallographic Validation : Refine X-ray diffraction data with SHELXL ( ) to resolve bond-length discrepancies (e.g., S-O bond vs. C-N torsion angles).
- Contradiction Resolution : If NMR and MS data conflict (e.g., unexpected substituent shifts), cross-validate with 2D NMR (COSY, HSQC) and isotopic labeling .
Q. What strategies address low yields in the methoxy linkage formation step?
- Methodological Answer :
-
Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling efficiency.
-
Solvent Optimization : Replace THF with DMF to enhance nucleophilicity.
-
Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .
Parameter Baseline Optimized Yield (Methoxy Step) 45% 72% Reaction Time 24 hrs 12 hrs Solvent THF DMF
Q. How can researchers analyze bioactivity data contradictions across studies?
- Methodological Answer :
- Dose-Response Curves : Replicate assays (e.g., kinase inhibition) at varying concentrations (1 nM–10 µM) to confirm IC₅₀ consistency.
- Structural Analog Comparison : Compare with analogues (e.g., ’s triazolothiadiazoles) to isolate substituent-specific effects.
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data and identify outliers .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles?
- Methodological Answer :
- Standardized Protocols : Adopt USP guidelines for solubility testing (shake-flask method, 25°C).
- Particle Size Control : Sieve compound to <50 µm to eliminate variability.
- Cross-Validation : Compare with structurally similar compounds (e.g., piperidine-sulfonyl derivatives in ) .
Experimental Design Considerations
Q. What in silico tools predict metabolic stability for this compound?
- Methodological Answer :
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and plasma protein binding.
- Metabolite Identification : Simulate phase I/II metabolism with StarDrop’s Meteor module .
Q. How to design a high-throughput crystallography pipeline for derivative screening?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
